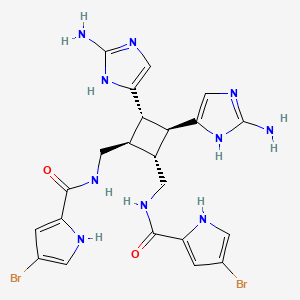
Sceptrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sceptrin is a member of pyrroles and a secondary carboxamide.
科学的研究の応用
Anti-Cancer Properties
Sceptrin has been shown to inhibit cell motility in various cancer cell lines, making it a promising candidate for cancer treatment. Research indicates that this compound effectively reduces the motility of HeLa cells (cervical cancer), MDA-MB-231 cells (breast cancer), and A549 cells (lung cancer) without inducing cytotoxic effects at therapeutic concentrations.
Key Findings:
- Inhibition of Cell Migration : this compound inhibits both chemotactic and haptotactic migration of cancer cells, suggesting its mechanism involves interference with cellular contractility rather than direct cytotoxicity .
- Mechanism of Action : The compound binds to monomeric actin, affecting the actin cytoskeleton, which is crucial for cell movement. This interaction may disrupt the signaling pathways that regulate cell motility .
Antimicrobial Activity
This compound exhibits significant antibacterial and antifungal properties. Studies have demonstrated that it possesses a bacteriostatic effect against Escherichia coli, inhibiting RNA synthesis while allowing DNA and protein synthesis to continue at lower concentrations. At higher concentrations, it becomes bactericidal, leading to cell lysis.
Key Findings:
- Bacteriostatic vs. Bactericidal : this compound's action varies with concentration; it can inhibit bacterial growth without killing the cells at sublethal doses, making it a potential candidate for treating infections without promoting resistance .
- Mechanism : The compound appears to stimulate peptidoglycan turnover in bacterial cell walls, which could be leveraged in developing new antibiotics .
Potential Therapeutic Applications
Given its diverse mechanisms of action, this compound is being explored for several therapeutic applications beyond cancer treatment:
- Treatment of Cystic Fibrosis : this compound has been identified as a potent nonpeptidic inhibitor of somatostatin, which may have implications for cystic fibrosis treatment due to its role in regulating ion transport .
- Neurological Disorders : Its anti-histaminic properties suggest potential use in treating conditions like Alzheimer's disease by modulating neurotransmitter activity .
Research Tool
This compound's ability to inhibit cell motility makes it an invaluable research tool for studying cellular mechanisms involved in migration and invasion. It can help elucidate the pathways involved in cancer metastasis and chronic inflammation.
Data Summary
Case Study 1: Inhibition of HeLa Cell Motility
A study demonstrated that treatment with 40 μM this compound significantly reduced the motility of HeLa cells compared to untreated controls. Time-lapse microscopy revealed that while initial lamellipodia formation occurred normally, subsequent directional movement was impaired .
Case Study 2: Antimicrobial Efficacy Against E. coli
In laboratory settings, this compound was tested against E. coli, showing a clear bacteriostatic effect at lower concentrations and bactericidal effects at higher doses. This dual action highlights its potential as both a therapeutic agent and a research tool for understanding bacterial resistance mechanisms .
特性
CAS番号 |
79638-16-7 |
|---|---|
分子式 |
C22H24Br2N10O2 |
分子量 |
620.3 g/mol |
IUPAC名 |
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H24Br2N10O2/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t11-,12-,17-,18-/m1/s1 |
InChIキー |
YPZNLFZLPZWWAD-GWIYSAMLSA-N |
SMILES |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
異性体SMILES |
C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
正規SMILES |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
同義語 |
sceptrin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















